molecular formula C11H13NO2 B13875204 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

Cat. No.: B13875204
M. Wt: 191.23 g/mol
InChI Key: XIUSGWDZCGZUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde is a heterocyclic compound with a quinoline core structure It is characterized by the presence of a methoxy group at the 2-position and an aldehyde group at the 3-position, along with a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization in the presence of catalytic systems. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile
  • 2-Methoxyquinoline-3-carbaldehyde
  • 6-Fluoro-2-methoxyquinoline-3-carbaldehyde

Uniqueness

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both a methoxy and an aldehyde group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

InChI

InChI=1S/C11H13NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h6-7H,2-5H2,1H3

InChI Key

XIUSGWDZCGZUMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCCC2=N1)C=O

Origin of Product

United States

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